molecular formula C12H13NO5 B489006 Acetic acid, 2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxo-, ethyl ester CAS No. 349442-63-3

Acetic acid, 2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxo-, ethyl ester

Cat. No.: B489006
CAS No.: 349442-63-3
M. Wt: 251.23g/mol
InChI Key: OCTOOPPSYZFRTP-UHFFFAOYSA-N
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Description

Acetic acid, 2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxo-, ethyl ester is a complex organic compound known for its unique structure and diverse applications. This compound features a benzodioxole ring, which is a fused ring system containing both benzene and dioxole rings, linked to an acetic acid moiety through an amino group. The ethyl ester functionality adds to its versatility in various chemical reactions and applications.

Properties

IUPAC Name

ethyl 2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-2-16-12(15)11(14)13-6-8-3-4-9-10(5-8)18-7-17-9/h3-5H,2,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTOOPPSYZFRTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The amine group of 1,3-benzodioxol-5-ylmethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl oxalyl chloride. This results in the displacement of chloride and formation of the amide bond.

Reaction Scheme:

1,3-Benzodioxol-5-ylmethylamine+ClC(O)C(O)OEtTarget Compound+HCl\text{1,3-Benzodioxol-5-ylmethylamine} + \text{ClC(O)C(O)OEt} \rightarrow \text{Target Compound} + \text{HCl}

Experimental Procedure

  • Materials :

    • 1,3-Benzodioxol-5-ylmethylamine (1.0 equiv)

    • Ethyl oxalyl chloride (1.2 equiv)

    • Anhydrous dichloromethane (DCM)

    • Triethylamine (TEA, 2.0 equiv)

  • Steps :

    • Dissolve 1,3-benzodioxol-5-ylmethylamine (10 mmol) in DCM (50 mL) under nitrogen.

    • Add TEA (20 mmol) dropwise at 0°C.

    • Introduce ethyl oxalyl chloride (12 mmol) slowly over 30 minutes.

    • Warm to room temperature and stir for 12 hours.

    • Quench with ice water, extract with DCM, dry over Na2_2SO4_4, and concentrate.

    • Purify via flash chromatography (hexanes/EtOAc 7:3).

  • Yield : 65–72%.

Alternative Method: Michael Addition Followed by Esterification

A two-step approach leverages Michael addition to construct the oxoacetate backbone before introducing the benzodioxole moiety.

Step 1: Synthesis of Ethyl 2-Oxoacetate Intermediate

Ethyl acrylate undergoes Michael addition with a nucleophile (e.g., ammonia) to form ethyl 2-amino-2-oxoacetate.

Reaction Conditions :

  • Ethyl acrylate (1.0 equiv), NH3_3 (2.0 equiv), EtOH, reflux, 6 hours.

Step 2: Amide Formation

The intermediate reacts with 1,3-benzodioxol-5-ylmethylamine under basic conditions.

Procedure :

  • Combine ethyl 2-oxoacetate (5 mmol) and 1,3-benzodioxol-5-ylmethylamine (5.5 mmol) in dry ethanol.

  • Add sodium ethoxide (10 mol%) and reflux for 8 hours.

  • Isolate via extraction and column chromatography.

Yield : 58–64%.

Multicomponent Reaction (MCR) Strategy

The Ugi four-component reaction offers a one-pot synthesis route, though adaptations are required for this specific target.

Reaction Design

  • Components :

    • 1,3-Benzodioxol-5-carbaldehyde

    • Ethyl isocyanoacetate

    • Ammonia

    • Carboxylic acid derivative

Optimization Challenges

  • Low yields (25–30%) due to steric hindrance from the benzodioxole group.

  • Requires high-pressure conditions (Pd/C hydrogenation) to improve efficiency.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Direct Amide Coupling65–72≥98High atom economyRequires anhydrous conditions
Michael Addition58–6495–97ScalableMulti-step, time-intensive
MCR25–3090–92One-pot synthesisLow yield, complex purification

Critical Discussion of Reaction Parameters

Solvent Selection

  • Polar aprotic solvents (e.g., DCM, THF) favor amide coupling by stabilizing intermediates.

  • Ethanol in Michael addition minimizes side reactions but prolongs reaction time.

Catalytic Additives

  • Triethylamine : Essential for HCl scavenging in direct coupling.

  • Sodium ethoxide : Enhances nucleophilicity in Michael addition.

Temperature Control

  • 0°C to room temperature : Prevents exothermic decomposition during acyl chloride reactions.

  • Reflux conditions : Necessary for achieving adequate reaction rates in ethanol .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. Research indicates that derivatives of this compound exhibit significant inhibitory activity against various cancer cell lines, particularly through the modulation of specific protein targets involved in cell cycle regulation. For instance, compounds derived from similar structures have shown IC50 values in the low micromolar range against tumor cell lines such as A549 (lung cancer) and HeLa (cervical cancer) cells .

Cdc25 Inhibition

The compound has been investigated for its role as a Cdc25 phosphatase inhibitor. Cdc25 enzymes are critical regulators of the cell cycle, and their inhibition can lead to cell cycle arrest in cancer cells. Specific modifications to the benzodioxole moiety have been found to enhance potency against Cdc25 isoforms, with IC50 values reported between 0.48 and 1.10 µM depending on structural variations .

Synthesis and Derivatives

The synthesis of acetic acid, 2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxo-, ethyl ester typically involves multi-step organic reactions that include the formation of the benzodioxole framework followed by acylation and esterification processes. The ability to modify functional groups allows for the development of a library of derivatives that can be screened for enhanced biological activity.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, a series of compounds based on the structure of this compound were synthesized and tested for their cytotoxic effects on various cancer cell lines. The results demonstrated a clear structure-activity relationship where specific substitutions led to increased potency against Cdc25B with an IC50 value of approximately 0.73 µM .

Case Study 2: Pharmacological Insights

Another study focused on understanding the pharmacokinetics and pharmacodynamics of this compound revealed its potential for developing targeted therapies in oncology. The research emphasized the importance of further exploring its mechanism of action through in vivo models to validate its therapeutic efficacy .

Mechanism of Action

The mechanism of action of acetic acid, 2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxo-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can form hydrogen bonds and π-π interactions with aromatic residues in proteins, while the amino and ester groups can participate in electrostatic interactions and covalent bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Benzodioxole derivatives: Compounds with similar benzodioxole rings but different substituents.

    Acetic acid derivatives: Compounds with similar acetic acid moieties but different functional groups.

Uniqueness

What sets acetic acid, 2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxo-, ethyl ester apart is its combination of the benzodioxole ring with an amino-acetic acid ester functionality. This unique structure allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industry.

Biological Activity

Acetic acid, 2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxo-, ethyl ester, commonly referred to as compound IIc in various studies, is a synthetic derivative that has garnered attention for its potential biological activities. This compound belongs to a class of benzodioxole derivatives, which have been investigated for their pharmacological properties, particularly in the fields of antidiabetic and anticancer therapies.

Chemical Characteristics

  • Molecular Formula : C19H20N2O6
  • Molecular Weight : 372.38 g/mol
  • CAS Number : 1142215-46-0

Antidiabetic Properties

Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives, including compound IIc. In vitro assays demonstrated that this compound exhibits significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion. The IC50 values for compound IIc were reported at 0.68 µM, indicating strong inhibitory activity compared to other known inhibitors .

In vivo studies using a streptozotocin-induced diabetic mouse model showed that administration of compound IIc effectively reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL over several doses. This reduction suggests a promising therapeutic application for managing diabetes through the modulation of carbohydrate metabolism .

Anticancer Activity

The anticancer efficacy of compound IIc was evaluated against various cancer cell lines. The results indicated notable cytotoxic effects with IC50 values ranging from 26 to 65 µM across different cancer types. Importantly, the compound exhibited minimal toxicity towards normal cell lines (IC50 > 150 µM), suggesting a favorable safety profile for potential therapeutic use .

Summary of Research Findings

Study Biological Activity IC50 Value Model Used
Study 1α-Amylase Inhibition0.68 µMIn vitro
Study 2Blood Glucose Reduction-Diabetic Mice
Study 3Cytotoxicity in Cancer26–65 µMVarious Cancer Cell Lines

The mechanism by which compound IIc exerts its biological effects appears to involve the inhibition of key enzymes such as α-amylase and potential interactions with cellular pathways involved in cancer cell proliferation. The structure-activity relationship studies suggest that modifications on the benzodioxole ring can enhance bioactivity and selectivity towards specific targets .

Case Studies

  • Antidiabetic Efficacy in Mice
    • Objective : To assess the impact of compound IIc on blood glucose levels.
    • Methodology : Diabetic mice were administered varying doses of compound IIc.
    • Results : Significant reduction in blood glucose levels was observed, supporting its potential as an antidiabetic agent.
  • Cytotoxicity Assessment
    • Objective : To evaluate the safety and efficacy against cancer cell lines.
    • Methodology : Various cancer cell lines were treated with compound IIc, and cell viability was measured.
    • Results : Compound IIc demonstrated significant cytotoxicity against cancer cells while sparing normal cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Acetic acid, 2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxo-, ethyl ester?

  • The synthesis typically involves multi-step reactions, including coupling of benzodioxol-5-ylmethylamine with a 2-oxo-acetic acid derivative, followed by esterification. Key steps include:

  • Amide bond formation : Use of carbodiimides (e.g., DCC) or coupling agents to link the benzodioxole moiety to the oxo-acetic acid backbone .
  • Esterification : Reaction with ethanol under acidic or basic catalysis to form the ethyl ester .
  • Purification : Chromatography (e.g., silica gel) or recrystallization to isolate the pure product .

Q. How can the structure of this compound be confirmed post-synthesis?

  • Spectroscopic techniques :

  • NMR : 1^1H and 13^{13}C NMR to verify the benzodioxole aromatic protons (δ 6.5–7.5 ppm), ethyl ester protons (δ 1.2–1.4 ppm for CH3_3, δ 4.1–4.3 ppm for CH2_2), and amide carbonyl signals (δ 165–175 ppm) .
  • IR : Peaks at ~1740 cm1^{-1} (ester C=O), ~1650 cm1^{-1} (amide C=O), and ~1250 cm1^{-1} (C-O of benzodioxole) .
    • Mass spectrometry : High-resolution MS to confirm the molecular ion (e.g., C13_{13}H13_{13}NO5_5) and fragmentation patterns .

Q. What are the solubility characteristics of this compound in common solvents?

  • Polar aprotic solvents : High solubility in DMSO and DMF due to the ester and amide groups.
  • Non-polar solvents : Limited solubility in hexane or diethyl ether.
  • Aqueous solubility : Low due to hydrophobic benzodioxole and ester groups; solubility can be enhanced via co-solvents (e.g., ethanol-water mixtures) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example:

  • The amide nitrogen and carbonyl oxygen are electrophilic hotspots .
  • The benzodioxole ring may participate in π-π stacking or hydrogen bonding with biological targets .
    • Molecular dynamics simulations : Model interactions with solvents or enzymes to optimize reaction conditions or binding affinity .

Q. What experimental strategies resolve contradictions in bioactivity data (e.g., inconsistent enzyme inhibition results)?

  • Assay standardization : Ensure consistent substrate concentrations, pH, and temperature across replicates .
  • Control experiments : Use known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay reliability .
  • Data normalization : Account for batch-to-batch variability in compound purity via HPLC quantification .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Forced degradation studies :

  • Acidic/alkaline hydrolysis : Expose to 0.1M HCl/NaOH at 60°C for 24h, then analyze degradation products via LC-MS .
  • Thermal stress : Heat at 80°C for 48h and monitor ester hydrolysis or amide bond cleavage .
    • Kinetic modeling : Calculate half-life (t1/2_{1/2}) and activation energy (Ea_a) using Arrhenius plots .

Q. What are the key considerations for designing in vitro assays to study this compound’s potential as a benzodiazepine receptor modulator?

  • Receptor binding assays : Use radiolabeled ligands (e.g., 3^3H-flunitrazepam) in competitive binding studies with rat brain membranes .
  • Functional assays : Measure GABA-induced chloride currents in Xenopus oocytes expressing human GABAA_A receptors .
  • Selectivity profiling : Test against related receptors (e.g., serotonin or dopamine receptors) to rule off-target effects .

Methodological Resources

  • Synthesis optimization : .
  • Spectroscopic validation : .
  • Computational modeling : .
  • Bioactivity assays : .

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